Cas no 16699-07-3 (Benzenamine,4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso-)

16699-07-3 structure
Nome del prodotto:Benzenamine,4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso-
Benzenamine,4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso-
- 1-(4-N-METHYL-N-NITROSAMINO-BENZYLIDENE)INDENE
- 1-(4-N-Methyl-N-nitrosaminobenzylidene)indene
- 4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitrosoaniline
- 4-(1-H-Inden-1-ylidenemethyl)-N-methyl-N-nitrosobenzenamine
- Benzenamine, 4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso- (9CI)
- Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-
- NSC 101983
- NSC-101983
- p-Toluidine, alpha-inden-1-ylidene-N-methyl-N-nitroso- (8CI)
- EP575MXC4J
- MLS002703685
- CHEMBL1733668
- SMR001570402
- Benzenamine, 4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso-
- p-Toluidine, alpha-inden-1-ylidene-N-methyl-N-nitroso-
- UNII-EP575MXC4J
- 16699-07-3
- NCIOpen2_006799
-
- Inchi: InChI=1S/C17H14N2O/c1-19(18-20)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12-
- Chiave InChI: SDGUDTKZDLHXCZ-QINSGFPZSA-N
- Sorrisi: C1(=C/C2C=CC(N(C)N=O)=CC=2)/C2C(=CC=CC=2)C=C/1
Proprietà calcolate
- Massa esatta: 262.11072
- Massa monoisotopica: 262.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.7A^2
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.0823 (rough estimate)
- Punto di ebollizione: 405.56°C (rough estimate)
- Punto di infiammabilità: 241°C
- Indice di rifrazione: 1.5500 (estimate)
- PSA: 32.67
Benzenamine,4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso- Letteratura correlata
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
16699-07-3 (Benzenamine,4-(1H-inden-1-ylidenemethyl)-N-methyl-N-nitroso-) Prodotti correlati
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
